

experimental procedure for the formylation reaction with 4-Bromonicotinaldehyde hydrobromide

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Compound of Interest

Compound Name: 4-Bromonicotinaldehyde
hydrobromide

Cat. No.: B1441199

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An Application Note for the Synthesis of **4-Bromonicotinaldehyde Hydrobromide**

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-Bromonicotinaldehyde, a key heterocyclic building block in pharmaceutical research and drug development. The inherent electron-deficient nature of the pyridine ring makes direct electrophilic formylation challenging.^[1] This guide circumvents these difficulties by employing a highly efficient and regioselective ortho-metalation strategy. The protocol details the generation of a lithiated pyridine intermediate from a readily available precursor, followed by electrophilic quenching with N,N-dimethylformamide (DMF). The procedure is designed for reproducibility and scalability, incorporating comprehensive safety protocols, troubleshooting guidance, and characterization benchmarks for researchers and process chemists.

Introduction and Scientific Rationale

Nicotinaldehyde derivatives are privileged structural motifs found in a wide array of biologically active compounds.^[1] Specifically, 4-Bromonicotinaldehyde (4-bromo-3-formylpyridine) serves as a versatile intermediate, enabling further functionalization through its aldehyde and bromo moieties to construct complex molecular architectures.

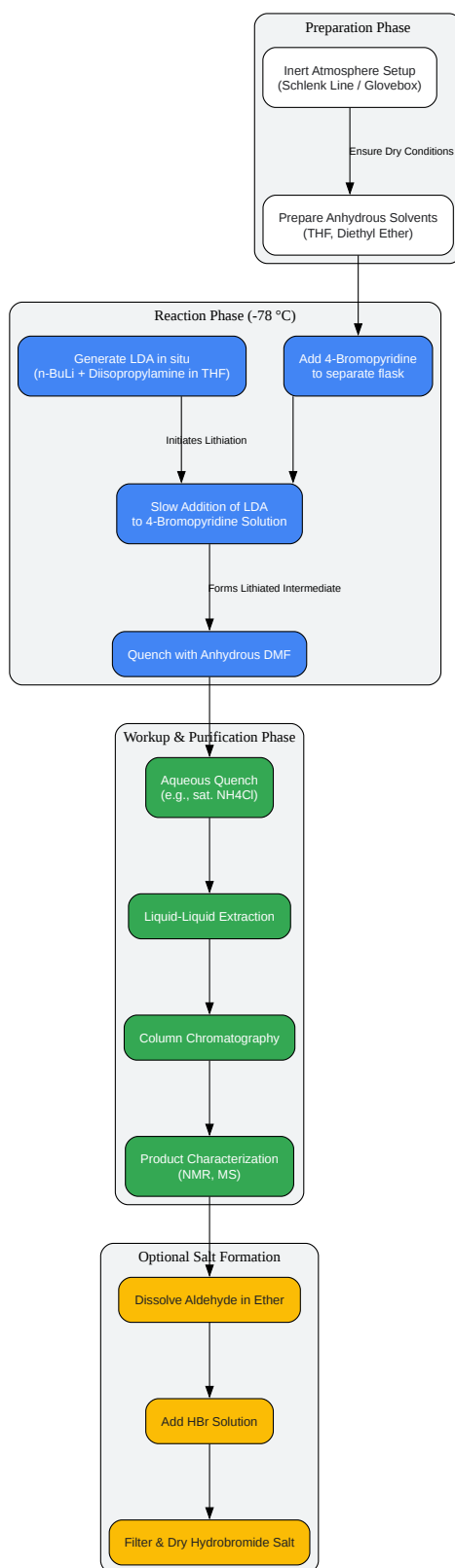
Direct C-H formylation of pyridine rings via classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack reaction, is often impractical due to the deactivating effect of the ring nitrogen.[2] The challenge is further compounded in substrates like 4-bromopyridine, where both the nitrogen and the halogen exert strong electron-withdrawing effects.

To overcome this synthetic hurdle, this protocol employs a directed ortho-metalation (DoM) approach.[3] This strategy utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to selectively deprotonate the C-3 position of 4-bromopyridine. The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophilic formylating agent, DMF, to install the desired aldehyde group with high regioselectivity.[4][5] The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the organolithium species and prevent undesirable side reactions.[6] This method provides a reliable and high-yielding pathway to the target compound.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages: 1) Formation of the 4-bromo-3-lithiopyridine intermediate and 2) Electrophilic formylation followed by hydrolysis.

- **Lithiation:** LDA, a sterically hindered strong base, abstracts the most acidic proton on the 4-bromopyridine ring, which is at the C-3 position, ortho to the bromine atom. This is a classic acid-base reaction.
- **Formylation:** The nucleophilic carbon of the 4-bromo-3-lithiopyridine attacks the electrophilic carbonyl carbon of DMF, forming a stable tetrahedral intermediate.
- **Hydrolysis:** Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, 4-Bromonicotinaldehyde. The final, optional step involves treatment with hydrobromic acid to precipitate the title compound, **4-Bromonicotinaldehyde hydrobromide**.



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Figure 1. High-level experimental workflow for the synthesis of **4-Bromonicotinaldehyde Hydrobromide**.

Materials and Safety

Reagent & Equipment List

Reagent/Material	Grade	Supplier	CAS No.	Notes
4-Bromopyridine	≥98%	Sigma-Aldrich	1120-87-2	Store under inert gas.
n-Butyllithium	2.5 M in hexanes	Sigma-Aldrich	109-72-8	Pyrophoric. Handle with extreme care.
Diisopropylamine	≥99.5%, anhydrous	Sigma-Aldrich	108-18-9	Corrosive, flammable.
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich	68-12-2	Toxic.
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Sigma-Aldrich	109-99-9	Flammable. Check for peroxides.
Diethyl Ether	Anhydrous, ≥99.7%	Sigma-Aldrich	60-29-7	Extremely flammable. Check for peroxides.
Hydrobromic Acid	48% in water	Sigma-Aldrich	10035-10-6	Highly corrosive.
Ammonium Chloride (NH ₄ Cl)	ACS Reagent	Fisher Scientific	12125-02-9	For aqueous workup.
Magnesium Sulfate (MgSO ₄)	Anhydrous	Fisher Scientific	7487-88-9	For drying organic layers.
Silica Gel	230-400 mesh	Sorbent Technologies	63231-67-4	For column chromatography.
Schlenk Flasks & Line	-	-	-	For inert atmosphere reactions.

Syringes & Needles	-	-	-	For transfer of air-sensitive reagents.
Low-Temp Thermometer	-	-	-	To monitor reaction temperature.
Magnetic Stirrer/Hotplate	-	-	-	For stirring and heating.

Critical Safety Precautions

This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

- **Pyrophoric Reagents:** n-Butyllithium (n-BuLi) ignites spontaneously on contact with air and reacts violently with water. All transfers must be performed under a positive pressure of an inert gas (Argon or Nitrogen) using proper syringe techniques.^[6]
- **Corrosive Materials:** Diisopropylamine and hydrobromic acid can cause severe chemical burns.^[7] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
- **Flammable Solvents:** THF and diethyl ether are highly flammable. Ensure no ignition sources are present. Anhydrous ethers can form explosive peroxides; test for peroxides before use if containers have been opened previously.
- **Cryogenic Temperatures:** The reaction is run at -78 °C (dry ice/acetone bath). Wear cryogenic gloves and safety glasses to prevent cold burns.
- **Personal Protective Equipment (PPE):** A flame-retardant lab coat, safety goggles (or face shield), and compatible chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

Detailed Experimental Protocol

Note: All glassware must be oven-dried overnight and cooled under an inert atmosphere before use. All liquid reagents must be anhydrous.

Part A: In Situ Preparation of Lithium Diisopropylamide (LDA)

- To a 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 20 mL).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Add diisopropylamine (1.54 mL, 11.0 mmol) via syringe.
- Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A slight color change may be observed.
- Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Part B: Lithiation of 4-Bromopyridine and Formylation

- In a separate 250 mL three-necked flask under argon, dissolve 4-bromopyridine (1.58 g, 10.0 mmol) in anhydrous THF (40 mL).
- Cool this solution to -78 °C with vigorous stirring.
- Using a cannula, slowly transfer the freshly prepared LDA solution from Part A into the 4-bromopyridine solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A dark-colored solution will form.
- Stir the reaction mixture at -78 °C for 1 hour to allow for complete lithiation.
- Add anhydrous N,N-dimethylformamide (DMF, 1.16 mL, 15.0 mmol) dropwise via syringe.
- After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.
- Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.

Part C: Workup and Purification

- Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH_4Cl) solution.
- Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
- Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
- Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford pure 4-Bromonicotinaldehyde.

Part D: Formation of 4-Bromonicotinaldehyde Hydrobromide (Optional)

- Dissolve the purified 4-Bromonicotinaldehyde (1.86 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether.
- To this solution, add 48% aqueous HBr (1.12 mL, 10.0 mmol) dropwise with stirring.
- A precipitate will form immediately. Stir the suspension for 30 minutes at room temperature.
- Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.^[8]

Characterization and Expected Results

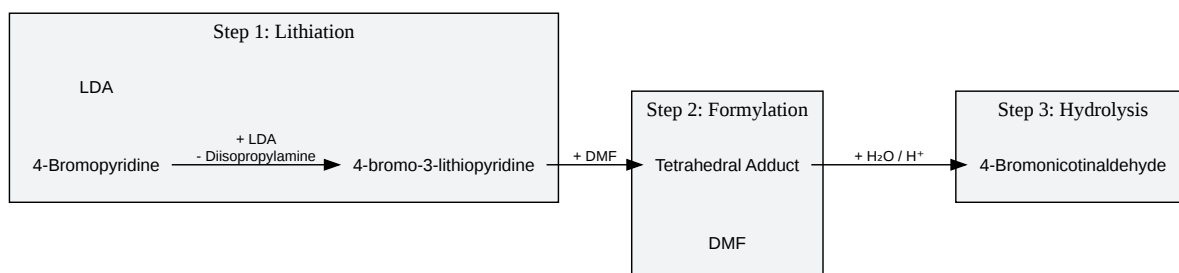
- Yield: 65-80% (for the free aldehyde).
- Appearance: Off-white to pale yellow solid.^[9]
- ^1H NMR (400 MHz, CDCl_3) δ (ppm): 10.3 (s, 1H, -CHO), 8.9 (s, 1H, Ar-H), 8.6 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H).

- ^{13}C NMR (101 MHz, CDCl_3) δ (ppm): 190.1, 154.2, 151.8, 133.5, 129.7, 125.4.
- Mass Spec (ESI+): $m/z = 185.9$ $[\text{M}+\text{H}]^+$ for $\text{C}_6\text{H}_4\text{BrNO}$.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Low or No Yield	1. Inactive n-BuLi reagent.	1. Titrate the n-BuLi solution before use to determine its exact molarity.
	2. Wet reagents or solvents.	2. Ensure all solvents are properly dried and use freshly opened anhydrous reagents.
	3. Reaction temperature too high.	3. Maintain strict temperature control at -78°C during LDA formation and lithiation.
Formation of Multiple Byproducts	1. LDA addition was too fast.	1. Add the LDA solution slowly and monitor the internal temperature.
	2. Reaction warmed prematurely.	2. Ensure the reaction stays at -78°C for the specified time before warming.
Difficult Purification	1. Residual DMF in crude product.	1. During workup, wash the combined organic layers with water (3x) to remove most of the DMF before washing with brine.
	2. Incomplete reaction.	2. Monitor reaction by TLC before workup. If starting material remains, extend reaction time at -78°C .

Mechanistic Visualization



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Figure 2. Simplified reaction mechanism for the synthesis of 4-Bromonicotinaldehyde.

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